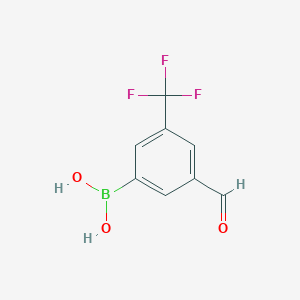

3-Formyl-5-(trifluoromethyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-formyl-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BF3O3/c10-8(11,12)6-1-5(4-13)2-7(3-6)9(14)15/h1-4,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGXLUVQWNOCAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C(F)(F)F)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Formyl-5-(trifluoromethyl)phenylboronic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

3-Formyl-5-(trifluoromethyl)phenylboronic acid is a key bifunctional organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structure, featuring a reactive aldehyde group and a versatile boronic acid moiety on a phenyl ring substituted with a strongly electron-withdrawing trifluoromethyl group, makes it an invaluable building block for the synthesis of complex molecular architectures.

The strategic placement of the formyl and trifluoromethyl groups at the meta-positions relative to the boronic acid dictates the electronic properties and reactivity of the molecule. The trifluoromethyl group enhances the Lewis acidity of the boronic acid, influencing its reactivity in coupling reactions, while the formyl group provides a convenient handle for further chemical transformations. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its utility in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in various chemical and biological systems.

Core Chemical Attributes

| Property | Value | Source |

| CAS Number | 1451393-24-0 | [1] |

| Molecular Formula | C₈H₆BF₃O₃ | [2] |

| Molecular Weight | 217.94 g/mol | [2] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥95% | [2] |

Solubility and Stability

While specific quantitative solubility data for this compound in a range of solvents is not extensively published, general trends for phenylboronic acids can provide guidance. Phenylboronic acids generally exhibit good solubility in polar organic solvents such as ethers and ketones, moderate solubility in chloroform, and low solubility in nonpolar hydrocarbon solvents.[2] The presence of the trifluoromethyl group, which increases lipophilicity, may slightly decrease solubility in water compared to unsubstituted phenylboronic acid.[1] For long-term storage, it is recommended to keep the compound in a cool, dry place under an inert atmosphere to prevent degradation, as boronic acids can be susceptible to oxidation and dehydration to form boroxines.

Acidity

The Lewis acidity of the boronic acid moiety is a critical parameter influencing its reactivity. The presence of the electron-withdrawing trifluoromethyl and formyl groups is expected to increase the Lewis acidity of the boron center. This is a known trend for phenylboronic acids bearing electron-withdrawing substituents.[3] For comparison, the pKa of the isomeric 5-trifluoromethyl-2-formylphenylboronic acid has been determined to be 5.67, which is significantly lower than that of unsubstituted phenylboronic acid (pKa ≈ 8.8), indicating a substantial increase in acidity due to the electron-withdrawing groups.[4] A similar trend is anticipated for the 3-formyl isomer.

Synthesis and Purification

The synthesis of this compound typically starts from a readily available halogenated precursor, such as 3-bromo-5-(trifluoromethyl)benzaldehyde. A common and effective method is through a lithium-halogen exchange followed by borylation.

Synthetic Workflow

Caption: General synthetic workflow for this compound.

Step-by-Step Synthesis Protocol (Adapted from analogous procedures)

This protocol is based on established methods for the synthesis of arylboronic acids from aryl halides.[4][5]

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 3-bromo-5-(trifluoromethyl)benzaldehyde (1.0 eq) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithium-Halogen Exchange: n-Butyllithium (1.05 eq) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the aryllithium intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Borylation: Triisopropyl borate (1.2 eq) is then added dropwise to the reaction mixture, again maintaining the temperature at -78 °C. After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

-

Hydrolysis and Workup: The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) at 0 °C. The mixture is then transferred to a separatory funnel and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as a solid. The purity should be confirmed by NMR spectroscopy and melting point analysis.

Reactivity and Applications in Synthesis

The dual functionality of this compound makes it a powerful tool in organic synthesis, particularly in the construction of biaryl compounds through the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide or triflate, forming a carbon-carbon bond.[6] The electron-withdrawing nature of the trifluoromethyl and formyl groups on this compound can influence the efficiency of the transmetalation step in the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Illustrative Suzuki-Miyaura Coupling Protocol

This is a general protocol that can be optimized for specific substrates.[7]

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 eq). Add a suitable solvent (e.g., a mixture of dioxane and water, or toluene).

-

Catalyst Addition: Degas the mixture by bubbling argon through it for 15-20 minutes. Then, add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst system, 1-5 mol%).

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Significance in Drug Discovery and Medicinal Chemistry

The incorporation of the trifluoromethyl group is a widely used strategy in drug design to enhance metabolic stability, bioavailability, and binding affinity of drug candidates.[8] Arylboronic acids, and the biaryl structures derived from them, are prevalent in many biologically active compounds.[9]

The unique substitution pattern of this compound makes it a valuable precursor for the synthesis of novel pharmaceutical agents. The formyl group can be readily converted into other functional groups, such as amines, alcohols, or carboxylic acids, allowing for the rapid generation of a library of diverse compounds for biological screening. The trifluoromethylphenyl moiety can be incorporated into lead compounds to fine-tune their pharmacokinetic and pharmacodynamic properties.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data from closely related compounds such as (3-Chloro-5-(trifluoromethyl)phenyl)boronic acid suggest that it should be handled with care.[10] It is likely to be an irritant to the eyes, skin, and respiratory system. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis, particularly for the construction of complex biaryl structures relevant to drug discovery and materials science. Its unique combination of a reactive aldehyde, a versatile boronic acid, and an electron-withdrawing trifluoromethyl group provides chemists with a powerful tool for molecular design and synthesis. A thorough understanding of its chemical properties, reactivity, and proper handling is crucial for its successful application in the laboratory. As research in these fields continues to advance, the demand for such specialized reagents is expected to grow, further solidifying the importance of this compound in modern chemical research.

References

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2017). Solubility of phenylboronic compounds in water. Chemistry & Chemical Technology, 11(4), 433-438.

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 815-827.

- Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry, 15(28), 5963-5969.

- Leszczyńska, A., Leszczyński, P., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.

-

ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid.... Retrieved from [Link]

- Gimeno, A., & Pérez-Temprano, M. H. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 28(4), e202103758.

- Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3433.

- Adamczyk-Woźniak, A., Gozdalik, J. T., Wieczorek, D., Madura, I. D., Kaczorowska, E., Brzezińska, E., Sporzyński, A., & Lipok, J. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 799.

- Roy, B., & Johnson, J. A. (2020). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties.

- El-Fayyoumy, M. A., Bar-Haim, G., Leach, A. G., & O'Brien, P. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279-1292.

-

J&K Scientific. (n.d.). 3-Fluoro-5-(trifluoromethyl)phenylboronic acid, 97%. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H, ¹¹B and ¹⁹F NMR chemical shifts of the title compound in various solvents. Retrieved from [Link]

- Adamczyk-Woźniak, A., Gozdalik, J. T., Wieczorek, D., Madura, I. D., Kaczorowska, E., Brzezińska, E., Sporzyński, A., & Lipok, J. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 799.

- Adamczyk-Woźniak, A., Gozdalik, J. T., Kaczorowska, E., Durka, K., Madura, I. D., & Sporzyński, A. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007.

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

- Molander, G. A., & Canturk, B. (2013). Synthesis and Applications of α-Trifluoromethylated Alkylborons.

- Wang, R. W., & Qing, F. L. (2011). Copper-mediated trifluoromethylation of arylboronic acids by trifluoromethyl sulfonium salts.

- Wang, Y., Li, Y., Zhang, Y., Wang, Y., & Wang, J. (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Molecular Crystals and Liquid Crystals, 765(1), 108-118.

- Toubi, Y., Hamri, A., El-Mekkaoui, A., Jaber, N., El-Kazzouli, S., & Essassi, E. M. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)

- Iwasaki, T., Takagawa, H., Singh, P., Kuniyasu, H., & Kambe, N. (2020).

- D'Agostino, J. V., & Smith, B. D. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.

- Słowik, M., Drabowicz, J., & Kiełbasiński, P. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2306-2316.

-

University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

- Adamczyk-Woźniak, A., Gozdalik, J. T., Kaczorowska, E., Durka, K., Madura, I. D., & Sporzyński, A. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007.

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Trifluoromethyl-2-formylphenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: A Trifunctional Building Block for Advanced Synthesis

An In-depth Technical Guide to 3-Formyl-5-(trifluoromethyl)phenylboronic acid

Chemical Abstract Service (CAS) Number: 1451393-24-0[1]

This compound is a sophisticated chemical intermediate that stands at the crossroads of versatility and functionality. For researchers in drug discovery and materials science, its unique trifunctional architecture—comprising a boronic acid, a reactive aldehyde (formyl) group, and an electron-withdrawing trifluoromethyl group—offers a powerful tool for molecular engineering.

The boronic acid moiety is the cornerstone of its utility, primarily enabling participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the construction of complex biaryl systems.[2][3][4] The formyl group serves as a versatile synthetic handle, opening pathways for derivatization through reactions like reductive amination, oxidation, or Wittig reactions. Concurrently, the trifluoromethyl (CF₃) group imparts unique electronic properties and is a well-established bioisostere in medicinal chemistry, often used to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2][3] This guide provides an in-depth exploration of the properties, synthesis, and critical applications of this high-value reagent.

Physicochemical Properties and Safe Handling

Understanding the fundamental properties of a reagent is critical for its successful application and for ensuring laboratory safety.

Key Properties Summary

| Property | Value | Source(s) |

| CAS Number | 1451393-24-0 | [1] |

| Molecular Formula | C₈H₆BF₃O₃ | [1] |

| Molecular Weight | 217.94 g/mol | [1][5] |

| Physical Form | Solid, typically a white to off-white powder | [1][6] |

| Purity | Commercially available at ≥95% | [1][7] |

| InChI Key | PUGXLUVQWNOCAW-UHFFFAOYSA-N | [1] |

| Storage Conditions | Store under inert gas, refrigerated (2-8°C), and protected from moisture | [7] |

Stability and Storage

Phenylboronic acids are susceptible to dehydration, which can lead to the formation of cyclic boroxine anhydrides. This process is often reversible upon exposure to water. More critically, they can undergo protodeboronation (cleavage of the C-B bond) under certain conditions, particularly with heat or strong acids. For this compound, storage in a dry, cool environment under an inert atmosphere (e.g., argon or nitrogen) is essential to maintain its integrity and reactivity.[7]

Safety and Handling

As with many chemical reagents, proper handling is paramount. This compound should be managed within a well-ventilated fume hood.

-

Hazard Identification : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8] It may also be harmful if swallowed.[9]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[9]

-

First Aid Measures :

-

Incompatibilities : Avoid contact with strong oxidizing agents and strong bases.[9]

Synthesis and Characterization

While this compound is commercially available, understanding its synthesis provides insight into potential impurities and quality control. A common route for arylboronic acids begins with the corresponding aryl halide.

General Synthetic Workflow

The synthesis typically proceeds via a lithium-halogen exchange or Grignard reaction from 3-bromo-5-(trifluoromethyl)benzaldehyde, followed by quenching with a borate ester and subsequent acidic hydrolysis to yield the final boronic acid.

Caption: Proposed synthesis of this compound.

Characterization

The identity and purity of the final product are confirmed using standard analytical techniques:

-

¹H and ¹³C NMR : To confirm the chemical structure and assess purity. The spectra for the related 5-trifluoromethyl-2-formylphenylboronic acid have been well-documented.[10]

-

¹⁹F NMR : To verify the presence and environment of the trifluoromethyl group.

-

¹¹B NMR : To confirm the presence of the boronic acid moiety, which typically appears as a broad signal.[10]

-

Mass Spectrometry : To confirm the molecular weight.

-

Elemental Analysis : To determine the elemental composition and confirm purity.[10]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.[4][11] this compound is an exemplary substrate for this reaction. The electron-withdrawing nature of its substituents can influence transmetalation rates and overall reaction efficiency.[3][11]

Catalytic Cycle Overview

The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Note: This protocol is a representative example and should be optimized for specific substrates.

Materials:

-

This compound (1.2 eq)

-

Aryl Bromide (1.0 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a modern precatalyst system (e.g., XPhos Pd G2, 1-2 mol%).[12][13]

-

Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 eq)

-

Solvent System (e.g., Toluene/H₂O, Dioxane/H₂O, or THF/H₂O)

-

Anhydrous Na₂SO₄ or MgSO₄

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl bromide (1.0 eq), this compound (1.2 eq), the palladium catalyst, and the base.

-

Solvent Addition : Add the degassed solvent system via cannula. The choice of solvent and base is crucial and often substrate-dependent.[13]

-

Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours), monitoring progress by TLC or LC-MS.

-

Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

-

Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure biaryl product.

Significance in Medicinal Chemistry

The structural motifs accessible through this compound are highly relevant to modern drug discovery.

-

Improving Drug Properties : The CF₃ group is a classic tool for enhancing drug-like properties. Its strong electron-withdrawing nature and lipophilicity can improve a molecule's metabolic stability (by blocking sites of oxidation), cell permeability, and binding affinity to biological targets.[3]

-

Synthetic Versatility : The aldehyde function allows for the rapid generation of chemical libraries. For instance, it can be converted into an amine via reductive amination to explore new interactions with a target protein or oxidized to a carboxylic acid to introduce a hydrogen bond donor/acceptor.

-

Antimicrobial Potential : Research on the isomeric 5-trifluoromethyl-2-formylphenylboronic acid has shown that it can exist in equilibrium with a cyclic 3-hydroxybenzoxaborole form.[10][14][15] This structural class includes the FDA-approved antifungal drug Tavaborole, which acts by inhibiting leucyl-tRNA synthetase (LeuRS).[10][15] The potential for the 3-formyl isomer to participate in similar scaffolds makes it a compound of high interest for developing novel anti-infective agents.[14]

Conclusion

This compound is far more than a simple reagent; it is a precisely engineered building block that empowers chemists to construct complex and high-value molecules. Its trifunctional nature provides a robust platform for creating novel biaryl compounds via Suzuki-Miyaura coupling while offering orthogonal reactivity at the formyl group and beneficial physicochemical properties from the trifluoromethyl substituent. For professionals in drug discovery and materials science, mastering the application of this reagent is a key step toward innovating at the molecular level.

References

-

Angene Chemical. Safety Data Sheet. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Advancing Research with 3,5-Bis(trifluoromethyl)phenylboronic Acid: Applications and Availability. Available at: [Link]

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. Available at: [Link]

-

MDPI. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Available at: [Link]

-

PubMed. 5-Trifluoromethyl-2-formylphenylboronic Acid. Available at: [Link]

-

MDPI. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Available at: [Link]

-

PMC - NIH. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Available at: [Link]

-

ResearchGate. Structures and properties of trifluoromethylphenylboronic acids | Request PDF. Available at: [Link]

-

PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Available at: [Link]

-

PMC - NIH. A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Available at: [Link]

Sources

- 1. This compound [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 1204580-94-8 | (2-Formyl-5-(trifluoromethyl)phenyl)boronic acid - AiFChem [aifchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. (2-Formyl-5-(trifluoromethyl)phenyl)boronic acid | 1204580-94-8 [sigmaaldrich.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. mdpi.com [mdpi.com]

- 11. nbinno.com [nbinno.com]

- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5-Trifluoromethyl-2-formylphenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

3-Formyl-5-(trifluoromethyl)phenylboronic acid molecular weight

An In-Depth Technical Guide to 3-Formyl-5-(trifluoromethyl)phenylboronic Acid: Synthesis, Characterization, and Application in Modern Drug Discovery

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key building block in contemporary organic synthesis and medicinal chemistry. We will delve into its fundamental physicochemical properties, provide validated protocols for its synthesis and purification, and detail methods for its analytical characterization. The core of this guide focuses on its principal application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery. The strategic importance of its unique trifunctional architecture—the reactive boronic acid, the versatile formyl handle, and the drug-like trifluoromethyl group—is discussed with an emphasis on rational drug design. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful reagent in their synthetic endeavors.

Introduction: A Strategically Designed Building Block

In the landscape of medicinal chemistry, the efficiency of synthesizing complex molecular architectures is paramount. Arylboronic acids have emerged as indispensable tools, largely due to their stability, low toxicity, and remarkable versatility in carbon-carbon bond formation.[1] this compound (Figure 1) is a prime example of a strategically functionalized reagent designed for multi-stage, diversity-oriented synthesis.

Its structure is no accident; each functional group serves a distinct and synergistic purpose:

-

The Boronic Acid Moiety [-B(OH)₂]: This is the reactive center for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of biaryl structures common in pharmacologically active molecules.[2][3]

-

The Trifluoromethyl Group [-CF₃]: The inclusion of a trifluoromethyl group is a well-established strategy in drug design. This strongly electron-withdrawing group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5]

-

The Formyl Group [-CHO]: The aldehyde acts as a versatile synthetic handle. It can be readily transformed into a wide array of other functional groups through reactions such as reductive amination, Wittig reactions, or oxidation, allowing for subsequent derivatization and scaffold elaboration.[4]

This guide will explore the practical aspects of using this reagent, from its synthesis to its application, providing the foundational knowledge required for its successful implementation in a research and development setting.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is critical for its effective use and safe handling. The key data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 217.94 g/mol | [6] |

| Molecular Formula | C₈H₆BF₃O₃ | [6] |

| CAS Number | 1451393-24-0 | [6] |

| Appearance | White to off-white solid | [6] |

| Purity | Typically ≥95% | [6] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere | |

| Safety Signal Word | Warning | |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Precautionary Codes | P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

Synthesis and Purification Protocol

While commercially available, an in-house synthesis may be required for large-scale campaigns or custom isotopic labeling. A common and reliable route to arylboronic acids is through the borylation of a Grignard reagent formed from the corresponding aryl halide.

Causality Behind the Method: This pathway is chosen for its high efficiency and functional group tolerance under controlled conditions. The starting material, 3-bromo-5-(trifluoromethyl)benzaldehyde, is commercially available. The formation of the Grignard reagent is a classic method for generating a potent aryl nucleophile. Trapping this nucleophile with a borate ester, which is highly electrophilic at the boron center, followed by acidic workup, reliably yields the desired boronic acid. Low temperatures are crucial to prevent side reactions of the highly reactive Grignard reagent.

Step-by-Step Synthesis Protocol

-

Preparation (Inert Atmosphere): Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen/argon inlet. Allow the flask to cool to room temperature under a positive pressure of inert gas.

-

Grignard Reagent Formation:

-

Add magnesium turnings (1.2 eq.) to the flask.

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of 3-bromo-5-(trifluoromethyl)benzaldehyde (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the aryl bromide solution to the magnesium turnings and gently warm the mixture to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

-

Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the reaction mixture to -78°C using a dry ice/acetone bath.

-

Add a solution of trimethyl borate (1.5 eq.) in anhydrous THF dropwise via the dropping funnel, ensuring the internal temperature does not rise above -60°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Workup and Isolation:

-

Cool the mixture in an ice bath and slowly quench the reaction by adding 2 M hydrochloric acid (HCl). Stir vigorously for 1 hour.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude solid can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if significant impurities are present.

-

Core Application: The Suzuki-Miyaura Cross-Coupling

The premier application of this compound is its use in the Suzuki-Miyaura cross-coupling reaction to form a C(sp²)-C(sp²) bond. This reaction is one of the most powerful tools in modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of coupling partners.[7][8]

The Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[2][3][9] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide, R¹-X), forming a Pd(II) complex.

-

Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. This species then transfers its organic group (R²) to the Pd(II) center, displacing the halide. This is the crucial step where our building block enters the cycle.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center couple and are eliminated from the palladium, forming the desired biaryl product (R¹-R²) and regenerating the catalytically active Pd(0) species, which re-enters the cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol describes a typical coupling between this compound and a hypothetical aryl bromide, 4-bromoanisole.

Rationale for Reagent Selection:

-

Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a reliable, commercially available Pd(0) precatalyst suitable for a wide range of substrates.

-

Base (K₂CO₃): Potassium carbonate is a moderately strong inorganic base sufficient to activate the boronic acid for transmetalation without causing hydrolysis of sensitive functional groups.[2]

-

Solvent (1,4-Dioxane/Water): A mixture of an organic solvent and water is often used. The organic solvent solubilizes the organic reagents, while water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[2]

-

Reaction Setup: To an oven-dried vial equipped with a stir bar, add this compound (1.2 eq.), 4-bromoanisole (1.0 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq.).

-

Solvent Addition: Evacuate and backfill the vial with an inert gas (argon or nitrogen) three times. Add a deoxygenated solution of 1,4-dioxane and water (e.g., in a 4:1 ratio).

-

Reaction Execution: Seal the vial and heat the mixture to 90-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Strategic Application in Drug Discovery

The true power of this compound lies in its potential as a foundational scaffold in a drug discovery program. The product from the Suzuki coupling is not the end, but rather the beginning of creating a diverse chemical library.

Caption: Synthetic diversification from the core biaryl aldehyde scaffold.

As illustrated, the aldehyde of the core biaryl scaffold can be readily converted. For instance, reductive amination with a library of primary and secondary amines can rapidly generate a large set of drug-like molecules. Each of these new molecules retains the beneficial trifluoromethyl group and the biaryl core, which may be designed to fit into the binding pocket of a target protein, such as a kinase or a protease. This strategy allows for the systematic exploration of the chemical space around a validated pharmacophore.

Conclusion

This compound is more than just a chemical reagent; it is a sophisticated tool for molecular design. Its trifunctional nature provides chemists with a pre-packaged solution for generating structural complexity and diversity. By enabling the reliable construction of biaryl cores that are simultaneously decorated with a drug-like element (the -CF₃ group) and a versatile handle for further elaboration (the -CHO group), it streamlines the path from initial hit identification to lead optimization in the drug discovery pipeline. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for unlocking its full potential.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

NROChemistry (YouTube). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

Autechaux. The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. [Link]

-

Adamczyk-Woźniak, A., et al. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules. 2020. [Link]

-

MDPI. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Advancing Research with 3,5-Bis(trifluoromethyl)phenylboronic Acid: Applications and Availability. [Link]

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

Sources

- 1. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound [cymitquimica.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. m.youtube.com [m.youtube.com]

Introduction: A Keystone Building Block in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis of 3-Formyl-5-(trifluoromethyl)phenylboronic Acid

This compound is a bifunctional reagent of significant interest to researchers in medicinal chemistry and drug development. Its molecular architecture is strategically designed for versatility in synthetic applications. The trifluoromethyl (-CF₃) group is a well-established bioisostere for other groups, often introduced to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates[1]. Simultaneously, the formyl (-CHO) group provides a reactive handle for a multitude of chemical transformations, including reductive amination, Wittig reactions, and condensations.

Most critically, the boronic acid moiety [-B(OH)₂] makes this compound an ideal coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, enabling the construction of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents[2][3][4]. The ability to precisely introduce the 3-formyl-5-(trifluoromethyl)phenyl scaffold allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

This guide provides a comprehensive overview of the predominant synthetic route to this valuable building block, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices.

Part 1: Synthetic Strategy and Retrosynthetic Analysis

The most direct and widely adopted strategy for synthesizing arylboronic acids, particularly those with sensitive functional groups like aldehydes, is the Miyaura borylation reaction . This method involves a palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent[5][6][7]. This approach offers excellent functional group tolerance, avoiding the use of highly reactive organolithium or Grignard reagents that would be incompatible with the electrophilic aldehyde group[2][8].

The retrosynthetic analysis is straightforward, disconnecting the carbon-boron bond to reveal the key starting material: a commercially available aryl halide.

Figure 1: Retrosynthetic analysis of the target molecule.

The precursor of choice is 3-bromo-5-(trifluoromethyl)benzaldehyde . This compound is readily available from commercial suppliers and possesses the required substitution pattern. The bromine atom serves as an excellent leaving group for the palladium-catalyzed borylation[9][10][11].

Part 2: The Core Transformation: Palladium-Catalyzed Miyaura Borylation

The conversion of 3-bromo-5-(trifluoromethyl)benzaldehyde to its corresponding boronic ester is achieved via the Miyaura borylation reaction. This process typically utilizes bis(pinacolato)diboron (B₂pin₂) as the boron source, a palladium catalyst, and a weak base[6][8]. The immediate product is the stable pinacol boronate ester, which can be isolated and purified or hydrolyzed in a subsequent step to the desired boronic acid.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][12][13][14]

Figure 2: Catalytic cycle for the Miyaura borylation reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromo-5-(trifluoromethyl)benzaldehyde to form a Pd(II) intermediate.[3][12]

-

Transmetalation: The boron moiety is transferred from the diboron reagent to the palladium center. This step is facilitated by the base (e.g., potassium acetate, KOAc), which is believed to activate the palladium complex, making the subsequent exchange with the diboron reagent more favorable.[6][8] The choice of a weak base is crucial to prevent premature Suzuki coupling of the newly formed boronic ester with the starting aryl halide.[6]

-

Reductive Elimination: The final step involves the formation of the C-B bond, yielding the aryl boronate ester product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[12][14]

Detailed Experimental Protocol: Synthesis of (3-formyl-5-(trifluoromethyl)phenyl)boronic acid pinacol ester

This protocol describes a representative procedure for the Miyaura borylation.

Materials and Equipment:

-

Reactants: 3-Bromo-5-(trifluoromethyl)benzaldehyde, Bis(pinacolato)diboron (B₂pin₂)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

-

Base: Anhydrous Potassium Acetate (KOAc)

-

Solvent: Anhydrous 1,4-Dioxane or Dimethyl Sulfoxide (DMSO)

-

Equipment: Schlenk flask or round-bottom flask with reflux condenser, magnetic stirrer, heating mantle, inert gas line (Argon or Nitrogen), standard glassware for workup.

Step-by-Step Procedure:

-

Inert Atmosphere Setup: Assemble the flask and condenser, and flame-dry under vacuum. Allow the apparatus to cool to room temperature under a positive pressure of Argon or Nitrogen. This step is critical to prevent the deactivation of the palladium catalyst.

-

Reagent Loading: To the flask, add 3-bromo-5-(trifluoromethyl)benzaldehyde (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), potassium acetate (3.0 equiv), and PdCl₂(dppf) (1-3 mol%).

-

Solvent Addition: Add anhydrous 1,4-dioxane (or DMSO) via syringe to the desired concentration (typically 0.1-0.5 M).

-

Reaction Execution: Stir the reaction mixture and heat to 80-100 °C. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 2-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad thoroughly with the same solvent.[12]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Summary of Reaction Parameters

| Parameter | Recommended Choice | Rationale |

| Aryl Halide | 3-Bromo-5-(trifluoromethyl)benzaldehyde | Commercially available with appropriate reactivity.[9] |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Stable, easy to handle solid; forms a stable ester product.[6][8] |

| Catalyst | PdCl₂(dppf) | Effective for borylation of aryl bromides with good functional group tolerance.[15] |

| Base | Potassium Acetate (KOAc) | Weak base that facilitates transmetalation without promoting side reactions.[6][8] |

| Solvent | 1,4-Dioxane or DMSO | Aprotic polar solvents that effectively dissolve reactants and facilitate the reaction.[16] |

| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the catalytic cycle efficiently. |

| Yield | Typically >80% | The reaction is generally high-yielding. |

Part 3: Purification and Final Product Isolation

The crude product from the borylation reaction is the pinacol ester. While some applications can use this ester directly, the target compound is the free boronic acid.

Purification of the Boronate Ester

Purification of aryl boronate esters by standard silica gel chromatography can be challenging due to potential decomposition on the acidic silica surface.[17] If purification is necessary at this stage, several strategies can be employed:

-

Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be effective.

-

Neutral Alumina Chromatography: Using neutral alumina instead of silica gel can mitigate decomposition.[18]

-

Trituration: Washing the crude solid with a non-polar solvent like hexanes can remove less polar impurities.

Hydrolysis to this compound

The pinacol ester is typically hydrolyzed to the free boronic acid. A common method involves transesterification or acidic workup.

Protocol for Hydrolysis:

-

Dissolve the crude or purified boronate ester in a suitable solvent mixture, such as acetone/water or THF/water.

-

Add an aqueous acid (e.g., 2M HCl) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting ester is consumed.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification of the Final Boronic Acid

Arylboronic acids themselves can be difficult to purify via chromatography.[19] The most effective and common purification technique is recrystallization .

An alternative method relies on the acidic nature of the boronic acid functional group:[18][20]

-

Dissolve the crude boronic acid in an organic solvent (e.g., diethyl ether).

-

Extract with an aqueous base (e.g., 1M NaOH). The boronic acid will deprotonate and move into the aqueous layer as the boronate salt, leaving non-acidic impurities in the organic layer.

-

Separate the aqueous layer and acidify it with a strong acid (e.g., 2M HCl) until the boronic acid precipitates.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

This acid-base extraction is a highly effective method for removing neutral organic impurities.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence commencing with the commercially available 3-bromo-5-(trifluoromethyl)benzaldehyde. The core of this strategy is the robust and high-yielding Miyaura borylation, a palladium-catalyzed reaction that demonstrates excellent tolerance for the sensitive aldehyde functionality. Subsequent hydrolysis and purification, typically via recrystallization or an acid-base workup, afford the final product in high purity. This well-established route provides researchers and drug development professionals with efficient and scalable access to a critical building block for the synthesis of novel therapeutics.

References

-

Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

-

Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. PubMed Central - NIH. [Link]

-

An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. Organic Chemistry Portal. [Link]

-

Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry. [Link]

-

Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic Letters - ACS Publications. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]

-

Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

-

Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Purification of boronic acids? Reddit. [Link]

-

Miyaura Borylations of Aryl Bromides in Water at Room Temperature. PubMed Central - NIH. [Link]

- Process for purification of boronic acid and its derivatives.

-

Final optimized conditions for the Miyaura borylation of 1. ResearchGate. [Link]

-

Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. [Link]

-

How to purify boronic acids/boronate esters? ResearchGate. [Link]

-

Miyaura borylation. Wikipedia. [Link]

-

(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. [Link]

-

Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. MDPI. [Link]

-

3-Bromo-5-(trifluoromethyl)benzaldehyde. PubChem. [Link]

-

5-Trifluoromethyl-2-formylphenylboronic Acid. PubMed. [Link]

-

Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. PubMed Central - NIH. [Link]

-

Advancing Research with 3,5-Bis(trifluoromethyl)phenylboronic Acid: Applications and Availability. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. [Link]

-

3-Bromo-5-(trifluoromethoxy)benzaldehyde, suppliers and manufacturers. R&D Chemicals. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. nbinno.com [nbinno.com]

- 5. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]

- 6. Miyaura Borylation Reaction [organic-chemistry.org]

- 7. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 3-Bromo-5-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 16115438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-Bromo-5-(trifluoromethyl)benzaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 13. Yoneda Labs [yonedalabs.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. reddit.com [reddit.com]

- 20. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

A Technical Guide to the ¹H NMR Spectroscopy of 3-Formyl-5-(trifluoromethyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of modern synthetic chemistry and drug discovery, the precise and unambiguous characterization of novel chemical entities is paramount. Phenylboronic acids, particularly those bearing complex substitution patterns, are crucial building blocks in cross-coupling reactions and serve as key pharmacophores in medicinal chemistry. This guide focuses on 3-Formyl-5-(trifluoromethyl)phenylboronic acid, a compound of significant interest due to its trifunctional nature, incorporating a boronic acid for coupling, a reactive aldehyde for derivatization, and a trifluoromethyl group to modulate electronic and pharmacokinetic properties.

Molecular Structure and Proton Environment

The chemical structure of this compound dictates a unique electronic environment for each of its aromatic protons. The positions of the three substituents—boronic acid [-B(OH)₂], formyl [-CHO], and trifluoromethyl [-CF₃]—on the benzene ring are critical in determining the chemical shifts and coupling patterns observed in the ¹H NMR spectrum.

The aromatic ring possesses three distinct protons, labeled herein as H-2, H-4, and H-6. The formyl proton is designated as H-formyl, and the two hydroxyl protons of the boronic acid group are labeled as H-hydroxyl.

Figure 1. Chemical structure of this compound with proton labeling.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The following is a predicted ¹H NMR spectrum for this compound. The predictions are based on the analysis of substituent effects and comparison with experimental data for analogous compounds, such as 3,5-bis(trifluoromethyl)phenylboronic acid[1] and 3-bromo-5-(trifluoromethyl)benzaldehyde[2][3][4].

Typical Experimental Conditions:

-

Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for phenylboronic acids due to its ability to solubilize the compound and its characteristic of showing the boronic acid protons, which might exchange in protic solvents like D₂O or methanol-d₄.

-

Frequency: 400 MHz or higher is standard for good resolution.

Aromatic Region (δ 8.0 - 8.8 ppm)

The aromatic region will display signals for the three ring protons (H-2, H-4, and H-6). All three substituents are electron-withdrawing, which will shift these protons downfield compared to benzene (δ 7.34 ppm).

-

H-Formyl (Aldehyde Proton):

-

Predicted Chemical Shift (δ): ~10.1 ppm

-

Multiplicity: Singlet (s)

-

Rationale: The formyl proton is highly deshielded due to the strong electron-withdrawing nature of the adjacent carbonyl group and its anisotropic effect. It is not expected to couple with the aromatic protons, thus appearing as a sharp singlet.

-

-

H-2 and H-6 Protons:

-

Predicted Chemical Shift (δ): ~8.5 - 8.7 ppm

-

Multiplicity: Singlets (or very finely split multiplets)

-

Rationale: H-2 is situated between the formyl and trifluoromethyl groups, and H-6 is between the boronic acid and trifluoromethyl groups. Both are significantly deshielded. The meta-coupling (⁴J) between H-2 and H-6, and between H-2 and H-4, and H-4 and H-6 is typically small (2-3 Hz) and may not be fully resolved, leading to the appearance of broad singlets or finely split multiplets.

-

-

H-4 Proton:

-

Predicted Chemical Shift (δ): ~8.3 - 8.4 ppm

-

Multiplicity: Singlet (or very finely split multiplet)

-

Rationale: H-4 is positioned between the formyl and boronic acid groups. While still in a deshielded environment, it is expected to be slightly upfield compared to H-2 and H-6, which are adjacent to the highly electron-withdrawing trifluoromethyl group. Similar to H-2 and H-6, it will likely appear as a broad singlet or finely split multiplet due to small meta-couplings.

-

Boronic Acid Protons (δ ~8.4 ppm)

-

Predicted Chemical Shift (δ): ~8.4 ppm (broad)

-

Multiplicity: Broad Singlet (br s)

-

Rationale: The chemical shift of boronic acid protons can be highly variable and is dependent on concentration, temperature, and solvent. In DMSO-d₆, they typically appear as a broad singlet. This signal will readily exchange with D₂O, leading to its disappearance from the spectrum upon addition of a drop of D₂O, a key diagnostic test.

Summary of Predicted ¹H NMR Data

The predicted ¹H NMR data for this compound in DMSO-d₆ is summarized in the table below.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-formyl | ~10.1 | s | 1H |

| H-2 | ~8.6 | s (or m) | 1H |

| H-6 | ~8.5 | s (or m) | 1H |

| H-4 | ~8.3 | s (or m) | 1H |

| B(OH)₂ | ~8.4 | br s | 2H |

Experimental Workflow for ¹H NMR Acquisition

For researchers aiming to acquire an experimental spectrum, the following protocol is recommended.

Figure 2. Recommended workflow for the acquisition and confirmation of the ¹H NMR spectrum.

Conclusion and Outlook

This technical guide provides a detailed, predictive analysis of the ¹H NMR spectrum of this compound. The predicted chemical shifts, multiplicities, and integration values offer a solid foundation for the spectroscopic identification and characterization of this important synthetic building block. Researchers are encouraged to use this guide in conjunction with other analytical techniques, such as ¹³C NMR, ¹⁹F NMR, and mass spectrometry, to achieve comprehensive structural elucidation. The insights provided herein should facilitate the use of this versatile molecule in the advancement of chemical synthesis and drug discovery programs.

References

-

Górska, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. Available at: [Link]

-

PubChem. 3-Bromo-5-(trifluoromethyl)benzaldehyde compound summary. Available at: [Link]

-

Chem-Impex. 3-Bromo-5-(trifluoromethyl)benzaldehyde product page. Available at: [Link]

Sources

- 1. 3,5-Bis(trifluoromethyl)phenylboronic acid = 95 73852-19-4 [sigmaaldrich.com]

- 2. 3-Bromo-5-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 16115438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-5-(trifluoromethyl)benzaldehyde, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. chemimpex.com [chemimpex.com]

A Senior Application Scientist's Guide to the ¹³C NMR Spectrum of 3-Formyl-5-(trifluoromethyl)phenylboronic acid

Abstract

This technical guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-Formyl-5-(trifluoromethyl)phenylboronic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a comprehensive interpretation grounded in fundamental NMR principles and extensive field experience. We will explore the structural nuances of this multifaceted molecule and elucidate how its distinct functional groups—the boronic acid, the formyl group, and the trifluoromethyl group—manifest in the ¹³C NMR spectrum. This guide will cover theoretical considerations, practical experimental protocols, and a detailed, peak-by-peak spectral analysis, supported by authoritative references.

Introduction: The Significance of this compound

This compound is a valuable building block in organic synthesis, particularly in the construction of complex pharmaceutical agents and materials.[1] Its utility stems from the versatile reactivity of its three functional groups:

-

The boronic acid moiety is a cornerstone of Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.

-

The formyl (aldehyde) group is a reactive handle for a myriad of transformations, including reductive amination, Wittig reactions, and the formation of imines and oximes.

-

The trifluoromethyl group , a common substituent in modern pharmaceuticals, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.

A thorough understanding of the structure and purity of this reagent is paramount for its successful application. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing a detailed fingerprint of the carbon skeleton. This guide will dissect the ¹³C NMR spectrum to provide a clear and actionable understanding of this important molecule.

Theoretical Framework for Spectral Interpretation

The ¹³C NMR spectrum of this compound is dictated by the electronic environment of each carbon atom. The chemical shifts are influenced by the interplay of inductive and resonance effects from the substituents on the aromatic ring. Furthermore, spin-spin coupling between ¹³C and other NMR-active nuclei, namely ¹⁹F and to a lesser extent ¹¹B, provides crucial structural information.

Chemical Shifts (δ)

The chemical shifts of the aromatic carbons in substituted benzenes typically appear in the range of 120-150 ppm.[2] The precise position of each signal is influenced by the electron-donating or electron-withdrawing nature of the substituents.

-

Formyl Group (-CHO): This is a strongly deactivating, electron-withdrawing group. The carbonyl carbon itself will appear significantly downfield, typically in the 190-200 ppm region.[3] It will also withdraw electron density from the aromatic ring, influencing the chemical shifts of the ring carbons.

-

Trifluoromethyl Group (-CF₃): This is another powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms.[4] This will cause a downfield shift for the carbon to which it is attached and other carbons in the ring.

-

Boronic Acid Group [-B(OH)₂]: The boronic acid group is generally considered to be a weak electron-withdrawing group. Its effect on the aromatic ring's carbon chemical shifts will be less pronounced than that of the formyl and trifluoromethyl groups.

Carbon-Fluorine (¹³C-¹⁹F) Coupling

The presence of the trifluoromethyl group will lead to characteristic splitting patterns in the ¹³C NMR spectrum due to coupling between the ¹³C and ¹⁹F nuclei.[5] The magnitude of the coupling constant (J) is dependent on the number of bonds separating the coupled nuclei.

-

¹J(C-F): The one-bond coupling between the carbon of the CF₃ group and the fluorine atoms is typically very large, on the order of 250-320 Hz.[6][7] This will result in a quartet for the CF₃ carbon signal.

-

²J(C-F), ³J(C-F), and ⁴J(C-F): Longer-range couplings to the aromatic carbons will also be observed, with the magnitude of the coupling constant generally decreasing as the number of bonds increases.[4][8] These couplings will manifest as quartets or more complex multiplets for the aromatic carbons.

Carbon-Boron (¹³C-¹¹B) Coupling

Boron has two NMR-active isotopes, ¹¹B (I=3/2, 80.1% natural abundance) and ¹⁰B (I=3, 19.9% natural abundance). Due to the quadrupolar nature of these nuclei, their coupling to ¹³C can lead to signal broadening.[9] The carbon directly attached to the boron atom (the ipso-carbon) often appears as a broad signal, and its detection can sometimes be challenging.[9][10]

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

Obtaining a clean and interpretable ¹³C NMR spectrum of a boronic acid requires careful sample preparation and selection of appropriate acquisition parameters.

Sample Preparation

A known issue with boronic acids is their tendency to form cyclic trimers known as boroxines, especially upon heating or in non-polar solvents.[11][12] This can lead to complex or uninterpretable NMR spectra. To mitigate this, the following steps are recommended:

-

Solvent Selection: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated polar solvent such as DMSO-d₆ or Methanol-d₄.[11][13] These solvents help to break up the boroxine trimers.

-

Sample Purity: Ensure the sample is free of paramagnetic impurities which can cause significant line broadening.

-

NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

NMR Spectrometer Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

| Parameter | Recommended Value | Rationale |

| Observe Nucleus | ¹³C | |

| Decoupling | ¹H (Proton decoupled) | To simplify the spectrum by removing ¹H-¹³C coupling. |

| Spectral Width (SW) | 250 ppm (0-250 ppm) | To encompass the full range of expected chemical shifts. |

| Acquisition Time (AQ) | 1-2 seconds | A longer acquisition time provides better resolution. |

| Relaxation Delay (D1) | 2-5 seconds | To allow for full relaxation of the carbon nuclei, especially quaternary carbons. |

| Number of Scans (NS) | 1024 or higher | To achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

Spectral Analysis and Interpretation

The ¹³C NMR spectrum of this compound is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Molecular Structure and Carbon Numbering

For the purpose of this analysis, the carbon atoms are numbered as follows:

Figure 1. Molecular structure and carbon numbering of this compound.

Predicted Chemical Shifts and Coupling Patterns

The following table summarizes the expected chemical shifts, multiplicities, and assignments for each carbon atom. The chemical shift ranges are based on general principles of ¹³C NMR and data from similar compounds.[3][14]

| Carbon | Expected δ (ppm) | Multiplicity | Coupling Constant (J) | Assignment Rationale |

| C7 | 190 - 195 | Singlet (or narrow multiplet) | - | Carbonyl carbon of the aldehyde group, significantly downfield. |

| C5 | 130 - 135 | Quartet | ²J(C-F) ≈ 30-40 Hz | Aromatic carbon directly attached to the electron-withdrawing CF₃ group. |

| C3 | 135 - 140 | Singlet (or narrow multiplet) | - | Aromatic carbon directly attached to the electron-withdrawing CHO group. |

| C1 | 130 - 135 | Broad Singlet | - | Ipso-carbon attached to the boron atom; often broad due to quadrupolar relaxation.[9] |

| C8 | 120 - 125 | Quartet | ¹J(C-F) ≈ 270 Hz | Carbon of the CF₃ group, showing a large one-bond coupling to fluorine.[6] |

| C4 | 125 - 130 | Quartet | ³J(C-F) ≈ 3-5 Hz | Aromatic CH carbon meta to the CHO group and ortho to the CF₃ group. |

| C6 | 128 - 133 | Quartet | ³J(C-F) ≈ 3-5 Hz | Aromatic CH carbon ortho to the CF₃ group and meta to the B(OH)₂ group. |

| C2 | 130 - 135 | Singlet (or narrow multiplet) | - | Aromatic CH carbon ortho to the B(OH)₂ group and meta to the CHO group. |

Illustrative Workflow for Spectral Assignment

The process of assigning the peaks in the ¹³C NMR spectrum can be visualized as a logical workflow.

Sources

- 1. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. acdlabs.com [acdlabs.com]

- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reddit.com [reddit.com]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to the ¹⁹F NMR Chemical Shift of 3-Formyl-5-(trifluoromethyl)phenylboronic Acid

Abstract

This technical guide provides a comprehensive analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shift for 3-Formyl-5-(trifluoromethyl)phenylboronic acid. While a directly reported experimental value for this specific isomer is not available in the reviewed literature, this document synthesizes data from structurally related analogs, fundamental principles of NMR spectroscopy, and established experimental protocols to offer a robust, field-proven perspective. We will present a well-reasoned estimation of the chemical shift, detail the underlying physicochemical factors that govern this value, provide a step-by-step protocol for its experimental determination, and discuss the broader implications for researchers in drug discovery and materials science. This guide is designed to serve as a practical and authoritative resource for scientists and professionals requiring a deep understanding of the NMR properties of this and similar fluorinated arylboronic acids.

Introduction: The Significance of Fluorine NMR in Modern Chemistry

Fluorine (¹⁹F) NMR spectroscopy has emerged as an indispensable tool in chemical analysis, offering unparalleled sensitivity and a wide chemical shift range that minimizes signal overlap.[1] The ¹⁹F nucleus possesses a spin of 1/2 and 100% natural abundance, making it highly receptive to NMR experiments.[1] In the context of drug development and materials science, the incorporation of fluorine atoms, often as a trifluoromethyl (-CF₃) group, can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, ¹⁹F NMR provides a direct, sensitive probe into the local electronic environment of the fluorinated moiety, offering critical insights into molecular structure, conformation, and intermolecular interactions.[2]

The subject of this guide, this compound, is a trifunctional molecule of significant interest as a building block in organic synthesis. Its three distinct functional groups—a boronic acid, a formyl group, and a trifluoromethyl group—provide multiple handles for chemical modification. Understanding the precise ¹⁹F NMR chemical shift is crucial for reaction monitoring, purity assessment, and structural verification.

Estimated ¹⁹F NMR Chemical Shift and Mechanistic Rationale

Estimated Chemical Shift

Based on an analysis of structurally related compounds and the electronic effects of the substituents, the estimated ¹⁹F NMR chemical shift for this compound is projected to be in the range of -63.0 to -64.5 ppm when measured in a polar aprotic solvent like DMSO-d₆ or Acetone-d₆, relative to an external CFCl₃ standard (δ = 0.0 ppm).

Rationale Based on Comparative Analysis

This estimation is primarily derived from the experimentally determined chemical shift of its isomer, 5-trifluoromethyl-2-formylphenylboronic acid . Research has shown this isomer exhibits a ¹⁹F NMR signal at approximately -63.3 ppm in DMSO-d₆.[3]

The key to refining this estimate for the 3-formyl-5-(trifluoromethyl) isomer lies in understanding the electronic influence of the substituents on the phenyl ring. Both the formyl (-CHO) and boronic acid [-B(OH)₂] groups are electron-withdrawing.[4] In the target molecule, these two groups are positioned meta to the -CF₃ group. This 1,3,5-substitution pattern places the -CF₃ group between two electron-withdrawing substituents.

-

Inductive and Resonance Effects: Electron-withdrawing groups deshield the fluorine nuclei, causing a downfield shift (less negative ppm value). In the case of trifluoromethylbenzene, the chemical shift is approximately -63.7 ppm.[5] The presence of two meta-directing, electron-withdrawing groups will further pull electron density from the aromatic ring, leading to a slight deshielding of the -CF₃ group compared to trifluoromethylbenzene alone.

-

Comparison with Isomers: In the known isomer (5-trifluoromethyl-2-formylphenylboronic acid), the formyl group is ortho to the boronic acid and meta to the -CF₃ group, while the boronic acid is para to the -CF₃ group. The positional differences of these electron-withdrawing groups will subtly alter the electronic environment of the -CF₃ group. However, since both are strong deactivating groups, the overall effect on the meta-positioned -CF₃ is expected to be comparable, resulting in a chemical shift that is very close to the observed -63.3 ppm of the isomer.

A similar compound, 3,5-bis(trifluoromethyl)phenylboronic acid , where a second -CF₃ group replaces the formyl group, provides another valuable reference point. This molecule is commercially available and serves as a useful analog for a 1,3,5-substituted phenylboronic acid.[6][7] The electronic environment, while not identical, reinforces the expected chemical shift region for this substitution pattern.

Factors Influencing the Chemical Shift

Several factors can cause the experimentally observed chemical shift to deviate from this estimate. A thorough understanding of these variables is critical for accurate interpretation.

-

Solvent Effects: The polarity of the solvent can significantly influence the ¹⁹F chemical shift, with changes of several ppm being possible. Polar aprotic solvents like DMSO and DMF can cause deshielding (downfield shift) compared to nonpolar solvents. This is due to interactions between the solvent and the electron-withdrawing -CF₃ group.

-

Concentration: While generally a smaller effect for monofunctional compounds, the potential for intermolecular hydrogen bonding and self-condensation (to form boroxines) in boronic acids can lead to concentration-dependent chemical shifts.

-

Temperature: Temperature fluctuations can affect molecular motion and intermolecular interactions, leading to slight shifts in the observed resonance.

-

pH and Ionization State: The boronic acid moiety is acidic and can exist in its anionic boronate form (B(OH)₃⁻) at higher pH. This change in the ionization state will alter the electronic nature of the substituent and, consequently, the ¹⁹F chemical shift.

The interplay of these factors is visualized in the logical diagram below.

Caption: Key factors governing the ¹⁹F NMR chemical shift.

Experimental Protocol for Determination of ¹⁹F NMR Chemical Shift

This section provides a detailed, self-validating protocol for the accurate determination of the ¹⁹F NMR chemical shift of this compound.

Materials and Reagents

-

This compound (≥95% purity)

-

Deuterated solvent (e.g., DMSO-d₆, Acetone-d₆, or CDCl₃)

-

Internal Reference Standard (optional): Trifluoroacetic acid (TFA) or another stable fluorinated compound with a known, non-overlapping chemical shift.

-

High-precision NMR tubes (e.g., Norell® 507-HP or equivalent)

-

Volumetric flasks and micropipettes

Sample Preparation Workflow

The preparation of a high-quality NMR sample is paramount for obtaining accurate and reproducible data.

Caption: Step-by-step workflow for NMR sample preparation.

Detailed Steps:

-